![molecular formula C7H8ClN3 B1482136 7-(chlorométhyl)-1-méthyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824407-94-4](/img/structure/B1482136.png)

7-(chlorométhyl)-1-méthyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

“7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is an organic compound that has gained significant attention in the scientific community due to its potential applications. It is a derivative of the pyrazole class of compounds, which are known for their wide range of pharmacological activities .

Synthesis Analysis

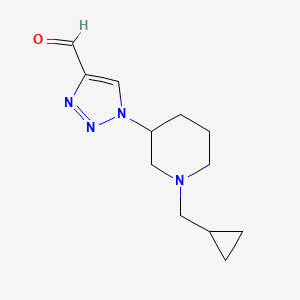

Pyrazoles, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can be synthesized through various methods. One common method involves the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates that can be oxidized to form pyrazoles .Molecular Structure Analysis

The molecular structure of “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” consists of a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

Pyrazole derivatives, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Applications De Recherche Scientifique

Chimie médicinale

Les dérivés du pyrazole sont reconnus pour leur potentiel pharmacologique, avec des applications dans le développement de médicaments en raison de leur polyvalence structurale et de leur activité biologique . Ils peuvent agir comme des bases ou des acides faibles, et leurs groupes substituants influencent considérablement leur force et leur réactivité . Cela les rend précieux dans la synthèse de nouveaux composés médicinaux avec des utilisations potentielles comme agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .

Agriculture

En agriculture, les dérivés du pyrazole comme le 7-(chlorométhyl)-1-méthyl-1H-imidazo[1,2-b]pyrazole peuvent être utilisés pour développer de nouveaux pesticides et fongicides. Leurs propriétés antifongiques et antibactériennes en font des candidats appropriés pour protéger les cultures contre divers agents pathogènes . De plus, leur synthèse peut être réalisée par des approches de chimie verte, ce qui est bénéfique pour des pratiques agricoles durables .

Science des matériaux

Les propriétés structurelles des dérivés du pyrazole leur permettent d'être utilisés en science des matériaux, en particulier dans le développement de nouveaux polymères et revêtements . Leur capacité à former des structures complexes avec des fonctionnalités diverses peut conduire à des matériaux avec des propriétés physico-chimiques spécifiques, telles qu'une durabilité accrue ou une conductivité électrique améliorée.

Applications industrielles

Les dérivés du pyrazole sont utilisés comme intermédiaires dans la synthèse de produits chimiques d'importance industrielle . Leur grande polyvalence synthétique permet la production de divers composés utilisés dans les processus de fabrication, y compris les colorants, les résines et autres agents chimiques.

Biochimie

En biochimie, les dérivés du pyrazole sont utilisés pour étudier l'inhibition enzymatique et la liaison des récepteurs en raison de leur capacité à imiter les molécules biologiques . Ils peuvent être utilisés pour étudier les voies métaboliques et les mécanismes d'action de différents processus biochimiques.

Pharmacologie

Le potentiel du composé en pharmacologie est important, étant donné la large gamme d'activités biologiques présentées par les dérivés du pyrazole. Ils sont explorés pour leurs rôles dans le développement de nouveaux agents thérapeutiques, y compris les médicaments anti-inflammatoires, anticancéreux et antiviraux . Leur structure modifiable permet l'optimisation des propriétés des médicaments, telles que la puissance, la sélectivité et la pharmacocinétique.

Mécanisme D'action

Target of Action

Similar compounds such as pyrazole derivatives have been reported to exhibit anti-inflammatory and antifungal activities, suggesting potential targets could be inflammatory mediators and fungal pathogens.

Mode of Action

Related compounds such as pyrazole derivatives have been reported to inhibit the expression and activities of certain vital inflammatory mediators . In the context of antifungal activity, some pyrazole derivatives act as succinate dehydrogenase inhibitors (SDHIs), interfering with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .

Biochemical Pathways

Related compounds such as pyrazole derivatives have been reported to affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase , an important membrane complex providing energy for the growth of pathogenic bacteria.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been predicted through in silico methods .

Result of Action

Related compounds such as pyrazole derivatives have been reported to exhibit cytotoxic activities against various cell lines .

Action Environment

The development of new antimicrobial and antiviral compounds is a major goal in the context of today’s global health concerns .

Analyse Biochimique

Biochemical Properties

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, such as MCF-7 and HCT-116, by inhibiting cell proliferation and inducing apoptosis . The mechanism involves disruption of cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can modulate the activity of transcription factors, resulting in the downregulation of genes essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, as seen with CDKs . This binding prevents the enzyme from interacting with its natural substrates, thereby halting the phosphorylation cascade necessary for cell cycle progression. Additionally, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression, either by direct binding to DNA or by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, degradation products may form, which could potentially alter its efficacy and safety profile. Long-term exposure to 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole has been associated with persistent changes in cellular metabolism and gene expression, indicating potential for both therapeutic and adverse effects.

Dosage Effects in Animal Models

The effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition, without significant toxicity . At higher doses, toxic effects become apparent, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can either be excreted or further metabolized. The interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the cell. Additionally, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can influence the activity of enzymes involved in energy metabolism, thereby impacting cellular energy homeostasis.

Transport and Distribution

The transport and distribution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Binding proteins within the cytoplasm can facilitate its distribution to target sites, such as the nucleus or mitochondria. The localization and accumulation of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells can significantly influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is critical for its activity and function . This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and energy production. The localization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is influenced by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

7-(chloromethyl)-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAYUVWEDJFKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

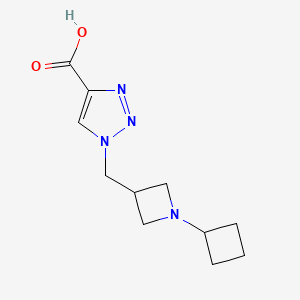

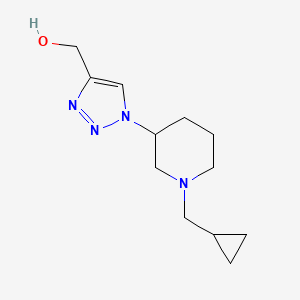

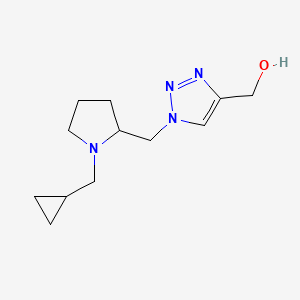

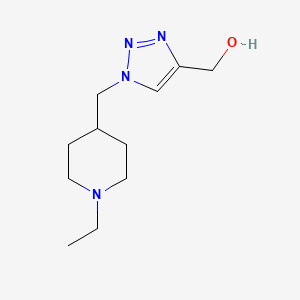

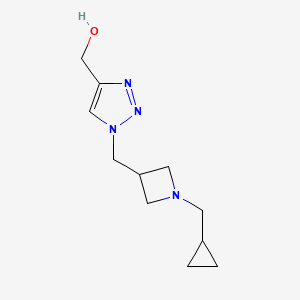

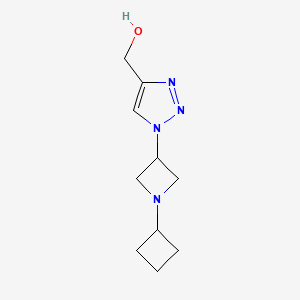

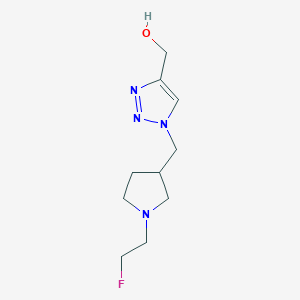

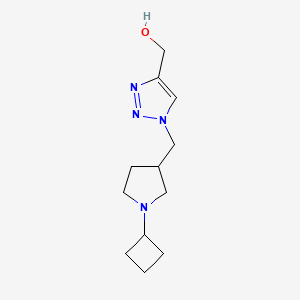

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.